molecular formula C15H11ClN2O2S2 B318693 N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea

N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea

Cat. No.: B318693
M. Wt: 350.8 g/mol
InChI Key: UZKSFZKZVDFFPT-UHFFFAOYSA-N
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Description

N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, a furan ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate halogenating agents.

    Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the benzothiophene core.

    Formation of the Carbamothioyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Amino or thiol-substituted benzothiophene derivatives.

Scientific Research Applications

N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide: Shares the furan ring and chloro group but differs in the overall structure and functional groups.

    3-chloro-N-(furan-2-ylmethyl)-2-methylaniline: Similar in having the furan ring and chloro group but with different substituents on the benzothiophene core.

Uniqueness

N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(2-furylmethyl)thiourea stands out due to its unique combination of the benzothiophene core, furan ring, and carbamothioyl group

Properties

Molecular Formula

C15H11ClN2O2S2

Molecular Weight

350.8 g/mol

IUPAC Name

3-chloro-N-(furan-2-ylmethylcarbamothioyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H11ClN2O2S2/c16-12-10-5-1-2-6-11(10)22-13(12)14(19)18-15(21)17-8-9-4-3-7-20-9/h1-7H,8H2,(H2,17,18,19,21)

InChI Key

UZKSFZKZVDFFPT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(=S)NCC3=CC=CO3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(=S)NCC3=CC=CO3)Cl

Origin of Product

United States

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